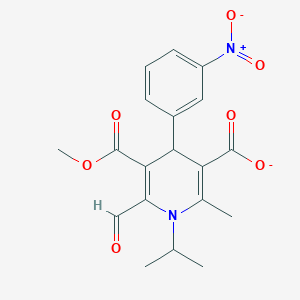
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nilvadipine is a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. It belongs to the dihydropyridine class of calcium channel blockers and is known for its ability to inhibit the influx of calcium ions into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nilvadipine involves several key steps:
Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.
Hydrolysis: The intermediate compound is dissolved in an organic solvent, and acid is added to induce hydrolysis, generating another intermediate compound.
Reaction with Hydroxylamine Hydrochloride: This intermediate is then reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtration to obtain a third intermediate compound.
Dehydration: The final step involves dehydrating the third intermediate in an alkaline environment to produce nilvadipine.
Industrial Production Methods
The industrial production of nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and capable of producing high-purity nilvadipine suitable for pharmaceutical use .
化学反応の分析
Types of Reactions
Nilvadipine undergoes various chemical reactions, including:
Oxidation: Nilvadipine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group present in nilvadipine.
Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Primarily used for treating hypertension and angina.
Industry: Used in the formulation of pharmaceutical products, including tablets and capsules.
作用機序
Nilvadipine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition occurs by physically blocking the L-type calcium channels, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
類似化合物との比較
Nilvadipine is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
Nilvadipine is unique due to its specific pharmacokinetic properties and its potential neuroprotective effects, which have been investigated in the context of Alzheimer’s disease and traumatic brain injury . Unlike some other calcium channel blockers, nilvadipine has shown promise in reducing amyloid production and increasing cerebral blood flow, highlighting its potential for broader therapeutic applications .
特性
分子式 |
C19H19N2O7- |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(2)20-11(3)15(18(23)24)16(17(14(20)9-22)19(25)28-4)12-6-5-7-13(8-12)21(26)27/h5-10,16H,1-4H3,(H,23,24)/p-1 |
InChIキー |
BESDUCFYSPAEFG-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(C(=C(N1C(C)C)C=O)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


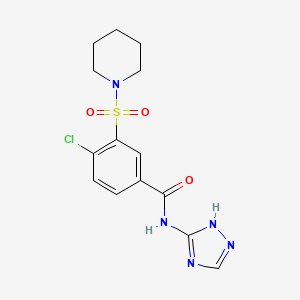
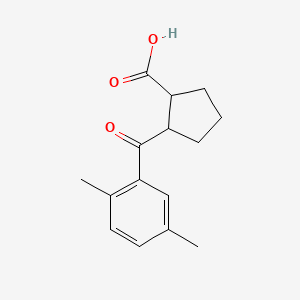
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
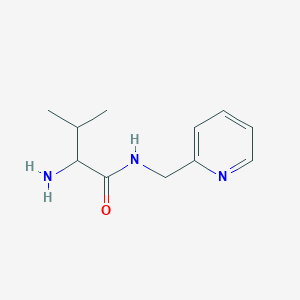
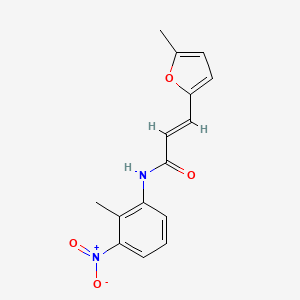
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
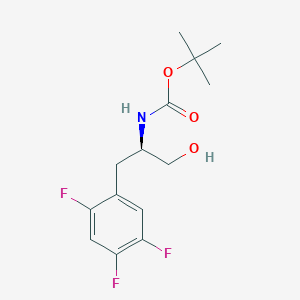
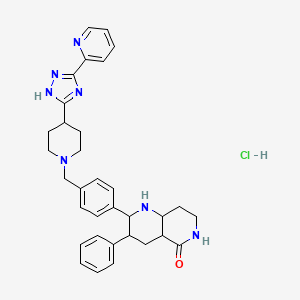
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)
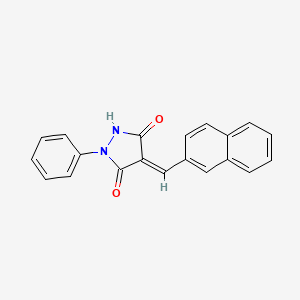
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
